Edetate trisodium

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Edetate trisodium is typically synthesized by reacting ethylenediaminetetraacetic acid with sodium hydroxide. The reaction involves the neutralization of ethylenediaminetetraacetic acid with sodium hydroxide to form the trisodium salt. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then purified through filtration and recrystallization .

化学反応の分析

Metal Chelation Reactions

Edetate trisodium acts as a hexadentate ligand, forming stable complexes with divalent and trivalent metal ions.

Stability Constants

| Metal Ion | Log Stability Constant () | Source |

|---|---|---|

| Fe³⁺ | 25.1 | |

| Cu²⁺ | 18.8 | |

| Mn²⁺ | 14.0 | |

| Ca²⁺ | 10.7 |

Example Reaction with Fe³⁺ :

This reaction underpins its use in dissolving iron oxide scale and inhibiting metal-catalyzed oxidation .

Structural Notes :

pH-Dependent Reactivity

The ligand’s protonation state and aggregation behavior vary with pH:

UV Absorption Trends :

Reactivity with Metals and Acids

a. Redox Reactions

b. Acid-Base Reactions

Decomposition Pathways

a. Thermal Degradation

b. Photolytic Degradation

科学的研究の応用

Medical Applications

1.1 Chelation Therapy for Heavy Metal Poisoning

EDTA is primarily recognized for its role in treating heavy metal poisoning, particularly lead. It binds to lead ions in the bloodstream, facilitating their excretion through the kidneys. The FDA has approved EDTA for this purpose in both adults and children, demonstrating its effectiveness compared to other chelators .

1.2 Treatment of Wilson's Disease

In patients with Wilson's disease, where copper accumulates in the body, EDTA is used to reduce copper levels. It binds copper ions and promotes their elimination .

1.3 Cardiovascular Health

Research indicates that EDTA may have potential benefits in cardiovascular health by reducing calcium deposits in arteries, although further studies are needed to establish its efficacy in this area .

Biochemical and Molecular Biology Applications

2.1 Enzyme Inhibition

EDTA is widely used to inhibit metal-dependent enzymes in biochemical assays. By chelating metal ions that serve as cofactors for these enzymes, researchers can study enzyme activity and function without interference from these metals .

2.2 DNA and RNA Preservation

In molecular biology, EDTA is utilized to stabilize nucleic acids during extraction and storage processes. It prevents degradation by chelating metal ions that could otherwise catalyze hydrolytic reactions on DNA and RNA .

2.3 Cell Culture

EDTA is employed in tissue culture as a chelating agent that prevents cell clumping by binding calcium ions, which are critical for cell adhesion. This property allows for better handling of cells during passaging .

Environmental Applications

3.1 Soil Remediation

EDTA is used in environmental science for soil remediation by enhancing the bioavailability of heavy metals for extraction or immobilization. This application is crucial in cleaning contaminated sites .

3.2 Water Treatment

In water treatment processes, EDTA helps soften water by binding divalent metal ions that contribute to hardness (e.g., Ca²⁺ and Mg²⁺). This reduces scale formation in pipes and improves the efficacy of detergents .

Industrial Applications

4.1 Paper and Pulp Industry

EDTA stabilizes bleaching agents by sequestering metal ions that can degrade these chemicals during processing. This application enhances the efficiency of bleaching processes in paper production .

4.2 Cosmetic Formulations

In cosmetics, EDTA is included to prevent metal ion-induced degradation of products, thus improving their shelf life and stability . It is considered safe for use according to various safety assessments .

Case Studies and Research Findings

Safety and Toxicity Considerations

While EDTA has numerous applications, it is essential to consider its safety profile. Studies have indicated potential adverse effects at high doses, including gastrointestinal disturbances and reproductive toxicity in animal models . Regulatory bodies have established acceptable daily intake levels to mitigate risks associated with long-term exposure.

作用機序

The mechanism of action of edetate trisodium involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where it helps in the removal of toxic metals from the body .

類似化合物との比較

Edetate trisodium is often compared with other chelating agents such as:

Edetate disodium: Similar in structure but used primarily for different medical applications, such as treating hypercalcemia and digitalis toxicity.

Edetate calcium disodium: Used specifically for treating lead poisoning due to its ability to bind lead without causing hypocalcemia.

Methylglycinediacetic acid (MGDA): A biodegradable chelating agent with similar metal-binding properties but with a higher rate of biodegradation.

This compound is unique in its high solubility and stability, making it suitable for a wide range of applications in different fields .

生物活性

Edetate trisodium, commonly referred to as trisodium EDTA, is a chelating agent widely used in various fields, including medicine, food preservation, and industrial applications. This article explores its biological activity, focusing on its antimicrobial properties, effects on cellular mechanisms, and implications for health based on diverse research findings.

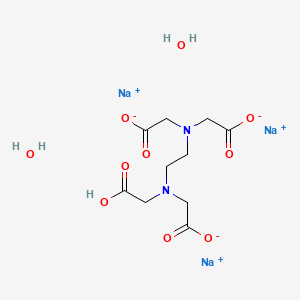

Trisodium EDTA is the sodium salt of ethylenediaminetetraacetic acid (EDTA) and has a molecular weight of approximately 410.84 g/mol. Its structure allows it to form stable complexes with divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for various biological processes.

Mechanism of Action:

- Chelation: Trisodium EDTA binds to metal ions, disrupting their biological functions. For instance, it removes Mg²⁺ and Ca²⁺ ions from the outer membrane of Gram-negative bacteria, leading to increased permeability and enhanced susceptibility to other antibiotics .

- Antimicrobial Activity: EDTA exhibits significant antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and yeast. It has been shown to disrupt biofilms by breaking down the extracellular polymeric substances (EPS) that protect microbial communities .

Antimicrobial Properties

Numerous studies have highlighted the effectiveness of trisodium EDTA as an antimicrobial agent:

Case Study: Wound Care Applications

A study demonstrated that EDTA effectively reduced bacterial load in wound care settings by enhancing the activity of topical antibiotics. The study concluded that EDTA could serve as a potent adjunct in treating infected wounds due to its ability to disrupt biofilms and enhance antibiotic penetration .

Toxicological Studies

While trisodium EDTA is generally recognized as safe when used appropriately, some studies have indicated potential toxicity at high doses:

- A carcinogenicity study conducted by the National Cancer Institute found no significant evidence of carcinogenicity in rats fed diets containing trisodium EDTA over a lifetime .

- However, gastrointestinal disturbances were noted at high concentrations (≥10,000 ppm), indicating a threshold for safe consumption .

Implications for Health

Recent research has raised concerns about the potential adverse effects of EDTA on intestinal health:

- A study indicated that EDTA could aggravate colitis and promote colon carcinogenesis in mouse models. The mechanism involved increased intestinal permeability and disruption of epithelial barriers .

- Histological evaluations showed that exposure to EDTA led to significant changes in cell-to-cell junction integrity, suggesting a direct impact on gut health .

特性

CAS番号 |

150-38-9 |

|---|---|

分子式 |

C10H13N2Na3O8 |

分子量 |

358.19 g/mol |

IUPAC名 |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |

InChIキー |

QZKRHPLGUJDVAR-UHFFFAOYSA-K |

不純物 |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+] |

正規SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] |

Color/Form |

White crystalline powder |

密度 |

0.7215 (NTP, 1992) - Less dense than water; will float |

引火点 |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

Key on ui other cas no. |

6381-92-6 150-38-9 139-33-3 |

物理的記述 |

Dry Powder; Other Solid; Liquid White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS] White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

関連するCAS |

7379-28-4 17421-79-3 |

溶解性 |

5 to 10 mg/mL at 70.7 °F (NTP, 1992) |

同義語 |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

蒸気圧 |

7.57X10-17 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。